4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-4-YLMETHYL)BENZAMIDE
Overview
Description
4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-4-YLMETHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methanesulfonamido group attached to a dimethylphenyl ring, which is further connected to a pyridinylmethyl group and a benzamide moiety.
Preparation Methods
The synthesis of 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-4-YLMETHYL)BENZAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the methanesulfonamido derivative, followed by its reaction with the dimethylphenyl compound. The final step involves the coupling of the pyridinylmethyl group with the benzamide moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-4-YLMETHYL)BENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme activities or as a ligand for receptor binding studiesIn industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-4-YLMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-4-YLMETHYL)BENZAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other methanesulfonamido derivatives and benzamide analogs, which may share some chemical properties but differ in their specific applications and mechanisms of action. The presence of the pyridinylmethyl group in this compound adds to its uniqueness, providing additional sites for chemical modification and interaction with molecular targets .
Properties
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-4-9-22(14-18(17)2)26(30(3,28)29)16-20-5-7-21(8-6-20)23(27)25-15-19-10-12-24-13-11-19/h4-14H,15-16H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXXWFLBEHDUBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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